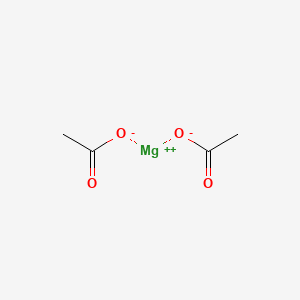

Magnesiumacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Magnesium acetate is a chemical compound with the formula Mg(CH₃COO)₂. It is the magnesium salt of acetic acid and appears as white hygroscopic crystals. This compound is highly soluble in water and has a variety of applications in scientific research and industry .

Métodos De Preparación

Magnesium acetate can be synthesized through several methods:

-

Reaction with Magnesium Hydroxide: : [ 2 \text{CH}_3\text{COOH} + \text{Mg(OH)}_2 \rightarrow \text{Mg(CH}_3\text{COO)}_2 + 2 \text{H}_2\text{O} ] This method involves reacting magnesium hydroxide with acetic acid to produce magnesium acetate and water .

-

Reaction with Magnesium Carbonate: : [ 2 \text{CH}_3\text{COOH} + \text{MgCO}_3 \rightarrow \text{Mg(CH}_3\text{COO)}_2 + \text{CO}_2 + \text{H}_2\text{O} ] In this method, magnesium carbonate reacts with acetic acid, resulting in the formation of magnesium acetate, carbon dioxide, and water .

-

Reaction with Metallic Magnesium: : [ \text{Mg} + 2 \text{CH}_3\text{COOH} \rightarrow \text{Mg(CH}_3\text{COO)}_2 + \text{H}_2 ] This method involves reacting metallic magnesium with acetic acid, producing magnesium acetate and hydrogen gas .

Análisis De Reacciones Químicas

Magnesium acetate undergoes various chemical reactions, including:

-

Decomposition: : Upon heating, magnesium acetate decomposes to form magnesium oxide (MgO) and acetic acid (CH₃COOH) .

-

Reaction with Strong Oxidizers: : Magnesium acetate is incompatible with strong oxidizers and should not be mixed with them .

-

Hydrolysis: : In aqueous solutions, magnesium acetate can undergo hydrolysis, resulting in a slightly alkaline solution .

Aplicaciones Científicas De Investigación

Magnesium acetate has numerous applications in scientific research:

-

Chemistry

-

Biology

-

Medicine

-

Industry

Mecanismo De Acción

Magnesium acetate exerts its effects primarily through the magnesium ion (Mg²⁺). Magnesium is an essential cofactor for many enzymatic reactions, including protein synthesis and ATP production. It also participates in adenylyl cyclase and tyrosine kinase signaling pathways . When used as an electrolyte supplement, magnesium acetate induces diuresis and a metabolic alkalinizing effect .

Comparación Con Compuestos Similares

Magnesium acetate can be compared with other magnesium salts, such as:

-

Magnesium Chloride (MgCl₂)

- Used as a deicing agent and in the production of magnesium metal.

- More hygroscopic and has a higher solubility in water compared to magnesium acetate .

-

Magnesium Sulfate (MgSO₄)

- Commonly known as Epsom salt, used in medicine as a laxative and in agriculture as a magnesium supplement.

- Less hygroscopic and has different solubility properties compared to magnesium acetate .

-

Calcium Magnesium Acetate (CMA)

Magnesium acetate is unique due to its specific applications in biological reactions and its role as a source of magnesium ions in various scientific and industrial processes.

Propiedades

IUPAC Name |

magnesium;diacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Mg/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGPKNKPLBYCNK-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Mg+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6MgO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.39 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058306.png)

![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12058326.png)